molecular formula C17H21BN2O4 B13560255 Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2-carboxylate

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2-carboxylate

Cat. No.: B13560255
M. Wt: 328.2 g/mol
InChI Key: MYVHGCLYOSTAOI-UHFFFAOYSA-N
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Description

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinazoline ring, a boronic ester group, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2-carboxylate typically involves the reaction of 6-bromoquinazoline-2-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

    Reduction: The quinazoline ring can undergo reduction reactions to form dihydroquinazolines.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Palladium catalysts, such as palladium(II) acetate, and bases, such as potassium carbonate, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Dihydroquinazolines.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

    Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its boronic ester group. The boronic ester group can form reversible covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying and manipulating biological systems.

Comparison with Similar Compounds

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2-carboxylate can be compared with other boronic esters, such as:

Uniqueness

The uniqueness of this compound lies in its quinazoline ring structure, which imparts distinct chemical and biological properties compared to other boronic esters. This structural feature makes it particularly valuable in the development of new synthetic methodologies and in the study of biological systems.

Properties

Molecular Formula

C17H21BN2O4

Molecular Weight

328.2 g/mol

IUPAC Name

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2-carboxylate

InChI

InChI=1S/C17H21BN2O4/c1-6-22-15(21)14-19-10-11-9-12(7-8-13(11)20-14)18-23-16(2,3)17(4,5)24-18/h7-10H,6H2,1-5H3

InChI Key

MYVHGCLYOSTAOI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)C(=O)OCC

Origin of Product

United States

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